molecular formula C16H16Cl2N2O3S B3651446 N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3651446
M. Wt: 387.3 g/mol
InChI Key: CIEUSOSTJINAOJ-UHFFFAOYSA-N
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Description

N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of dichlorobenzyl and methylphenylsulfonyl groups attached to a glycinamide backbone, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of 3,4-dichlorobenzyl chloride: This can be achieved by the chlorination of 3,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Synthesis of 4-methylphenylsulfonyl chloride: This involves the sulfonation of 4-methylphenyl with chlorosulfonic acid.

    Formation of glycinamide intermediate: Glycine is reacted with ammonia to form glycinamide.

    Coupling reaction: The glycinamide intermediate is then reacted with 3,4-dichlorobenzyl chloride and 4-methylphenylsulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of N2-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:

    Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation reactions: The aromatic rings can undergo oxidation to form corresponding quinones.

    Reduction reactions: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO).

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed under anhydrous conditions.

Major Products Formed

    Substitution reactions: Products include substituted derivatives with functional groups like hydroxyl, amino, or thiol groups.

    Oxidation reactions: Products include quinones and other oxidized aromatic compounds.

    Reduction reactions: Products include primary or secondary amines and alcohols.

Scientific Research Applications

N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s dichlorobenzyl and methylphenylsulfonyl groups facilitate binding to active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be compared with similar compounds such as:

    N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycine: Similar structure but lacks the amide group.

    N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alanine: Contains an alanine backbone instead of glycine.

    N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]serine: Contains a serine backbone with an additional hydroxyl group.

These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of N2-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-11-2-5-13(6-3-11)24(22,23)20(10-16(19)21)9-12-4-7-14(17)15(18)8-12/h2-8H,9-10H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEUSOSTJINAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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